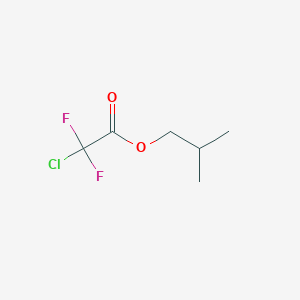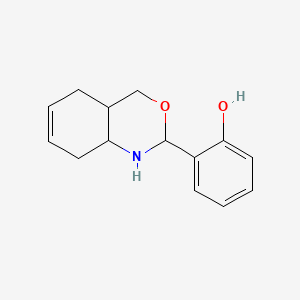
1-Amino-6-nitrobenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-6-nitrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is characterized by the presence of an amino group at the first position and a nitro group at the sixth position on the benzo(a)pyrene structure. This compound is of significant interest due to its potential environmental and biological impacts, particularly its role as a pollutant and its interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-6-nitrobenzo(a)pyrene can be synthesized through a multi-step process involving nitration and amination reactions. The typical synthetic route includes:
Nitration: Benzo(a)pyrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the sixth position.
Amination: The nitrobenzo(a)pyrene is then subjected to reduction, often using catalytic hydrogenation or chemical reducing agents like tin(II) chloride in hydrochloric acid, to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential hazards. the methods used in laboratory synthesis can be scaled up with appropriate safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-6-nitrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the amino and nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-6-nitrobenzo(a)pyrene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with DNA and proteins, particularly its mutagenic and carcinogenic properties.
Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Used in environmental monitoring and assessment of pollution levels due to its presence in combustion products and industrial emissions.
Mecanismo De Acción
The mechanism of action of 1-amino-6-nitrobenzo(a)pyrene involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides and diol-epoxides, which can form adducts with DNA, leading to mutations and potentially cancer.
Comparación Con Compuestos Similares
1-Amino-6-nitrobenzo(a)pyrene can be compared with other nitro- and amino-substituted PAHs, such as:
1-Nitropyrene: Similar in structure but lacks the amino group, making it less reactive in certain biological contexts.
6-Aminobenzo(a)pyrene: Lacks the nitro group, affecting its chemical reactivity and biological interactions.
1-Amino-2-nitrobenzo(a)pyrene: Differently substituted, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological systems, making it a valuable compound for studying the effects of PAHs.
Propiedades
Número CAS |
132482-43-0 |
|---|---|
Fórmula molecular |
C20H12N2O2 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
6-nitrobenzo[a]pyren-1-amine |
InChI |
InChI=1S/C20H12N2O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22(23)24/h1-10H,21H2 |
Clave InChI |
RPGRSCMHUVPJSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)N)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



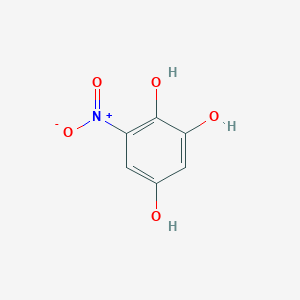
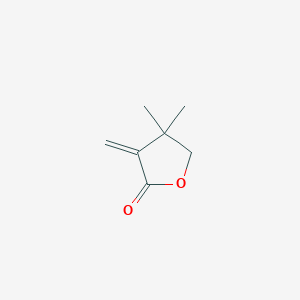
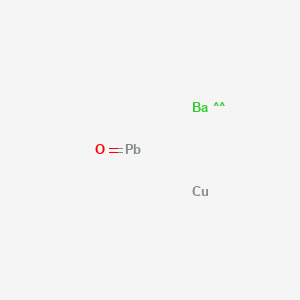
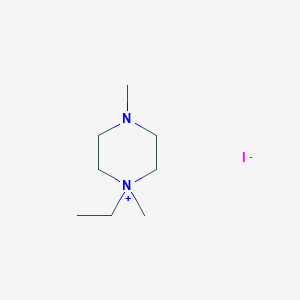
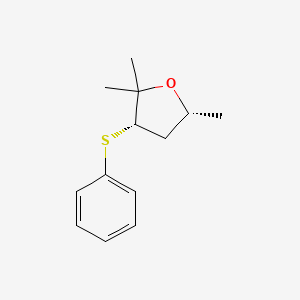
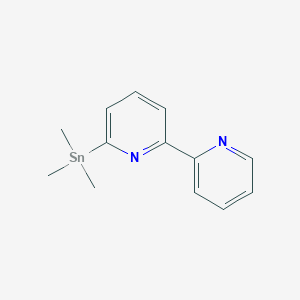

![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

